molecular formula C15H18N2O B12644519 (4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone

(4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone

Cat. No.: B12644519
M. Wt: 242.32 g/mol
InChI Key: PUDCUVRZGCCOTK-UHFFFAOYSA-N
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Description

(4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone is an organic compound that features a tert-butylphenyl group and a methylimidazolyl group connected via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone typically involves the reaction of 4-tert-butylbenzoyl chloride with 3-methylimidazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the implementation of automated purification systems can streamline the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazole, including (4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone, exhibit significant antimicrobial properties. A study evaluated various imidazole derivatives against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives demonstrated potent antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundBacterial StrainMIC (μg/mL)
1Staphylococcus aureus50
2Escherichia coli100
3Pseudomonas aeruginosa75

Anticancer Potential

Imidazole derivatives have also been investigated for their anticancer properties. Studies have shown that these compounds can inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. For instance, a derivative similar to this compound was tested against breast cancer cell lines, revealing a significant reduction in cell viability .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)
AMCF-7 (Breast Cancer)15
BHeLa (Cervical Cancer)20
CA549 (Lung Cancer)25

Case Study 1: Synthesis and Evaluation

A comprehensive study conducted by Brahmbhatt et al. focused on synthesizing various imidazole derivatives, including those related to this compound. The synthesized compounds were evaluated for their antimicrobial and anticancer activities using standard testing methods. The findings highlighted the potential of these compounds as effective therapeutic agents against resistant bacterial strains and cancer cells .

Case Study 2: Structure-Activity Relationship

Another significant study explored the structure-activity relationship (SAR) of imidazole derivatives. The research demonstrated that modifications in the substituents on the imidazole ring significantly impacted the biological activity. For example, variations in the alkyl groups attached to the nitrogen atoms enhanced both antimicrobial and anticancer activities .

Table 3: Structure-Activity Relationship Findings

ModificationActivity Change
Increased alkyl chain lengthEnhanced activity
Electron-withdrawing groupsReduced activity

Mechanism of Action

The mechanism of action of (4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the tert-butylphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone is unique due to the presence of both the tert-butylphenyl and methylimidazolyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Biological Activity

The compound (4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazole and phenyl compounds often possess significant antibacterial and antifungal properties. For instance, similar compounds have been tested against various bacterial strains, showing varying degrees of effectiveness with minimum inhibitory concentrations (MIC) ranging from 100 µg/mL to 400 µg/mL against Gram-positive and Gram-negative bacteria .
  • Antioxidant Activity : Compounds with imidazole rings are known to exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes. For example, some studies have focused on how similar structures inhibit cytosolic carboxypeptidase 1 (CCP1), which plays a role in regulating glutamate levels in the brain .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Interaction with Enzymes : The compound likely interacts with target enzymes, inhibiting their activity and altering metabolic pathways.
  • Molecular Binding : Research suggests that the imidazole moiety can bind effectively to various biological targets, including proteins involved in signaling pathways related to inflammation and cell proliferation.
  • Oxidative Stress Reduction : By scavenging free radicals, the compound may mitigate oxidative damage in cells.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insight into the potential effects of this compound:

Study Findings
Lączkowski et al.Investigated imidazolythiazole derivatives showing significant antibacterial activity against Staphylococcus pneumoniae and E. coli, with some compounds outperforming standard antibiotics .
Brandt et al.Focused on CCP1 inhibitors, identifying several compounds with IC50 values below 30 µM, indicating potent enzyme inhibition .
Recent Advances in Heterocyclic ChemistryReviewed various heterocyclic compounds, highlighting their diverse biological activities, including antimicrobial and anticancer properties .

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

(4-tert-butylphenyl)-(3-methylimidazol-4-yl)methanone

InChI

InChI=1S/C15H18N2O/c1-15(2,3)12-7-5-11(6-8-12)14(18)13-9-16-10-17(13)4/h5-10H,1-4H3

InChI Key

PUDCUVRZGCCOTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CN=CN2C

Origin of Product

United States

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